Calcium;carbonate

Description

Calcium carbonate is a calcium salt with formula CCaO3. It has a role as an antacid, a food colouring, a food firming agent and a fertilizer. It is a calcium salt, a carbonate salt, a one-carbon compound and an inorganic calcium salt.

Calcium carbonate is an inorganic salt used as an antacid. It is a basic compound that acts by neutralizing hydrochloric acid in gastric secretions. Subsequent increases in pH may inhibit the action of pepsin. An increase in bicarbonate ions and prostaglandins may also confer cytoprotective effects. Calcium carbonate may also be used as a nutritional supplement or to treat hypocalcemia.

Calcium Carbonate is the carbonic salt of calcium (CaCO3). Calcium carbonate is used therapeutically as a phosphate buffer in hemodialysis, as an antacid in gastric hyperacidity for temporary relief of indigestion and heartburn, and as a calcium supplement for preventing and treating osteoporosis. (NCI04)

Carbonic acid calcium salt (CaCO3). An odorless, tasteless powder or crystal that occurs in nature. It is used therapeutically as a phosphate buffer in hemodialysis patients and as a calcium supplement.

See also: Calcium (has active moiety); Calcium Cation (has active moiety); Carbonate Ion (has active moiety) ... View More ...

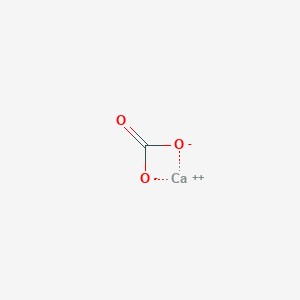

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

calcium;carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2O3.Ca/c2-1(3)4;/h(H2,2,3,4);/q;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTYYLEPIZMXCLO-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)([O-])[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CaCO3, CCaO3 | |

| Record name | CALCIUM CARBONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25005 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CALCIUM CARBONATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | CALCIUM CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1193 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | calcium carbonate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Calcium_carbonate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3036238 | |

| Record name | Calcium carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3036238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Calcium carbonate appears as white, odorless powder or colorless crystals. Practically insoluble in water. Occurs extensive in rocks world-wide. Ground calcium carbonate (CAS: 1317-65-3) results directly from the mining of limestone. The extraction process keeps the carbonate very close to its original state of purity and delivers a finely ground product either in dry or slurry form. Precipitated calcium carbonate (CAS: 471-34-1) is produced industrially by the decomposition of limestone to calcium oxide followed by subsequent recarbonization or as a by-product of the Solvay process (which is used to make sodium carbonate). Precipitated calcium carbonate is purer than ground calcium carbonate and has different (and tailorable) handling properties., Dry Powder; Dry Powder, Liquid; Dry Powder, Liquid, Other Solid; Dry Powder, Other Solid; Dry Powder, Pellets or Large Crystals; Dry Powder, Water or Solvent Wet Solid; Liquid; Liquid, Other Solid; NKRA; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid, Other Solid; Water or Solvent Wet Solid; Water or Solvent Wet Solid, Liquid; Water or Solvent Wet Solid, Liquid, Other Solid; Water or Solvent Wet Solid, Other Solid, White crystalline or amorphous, odourless and tasteless powder, White, odorless powder or colorless crystals; [NIOSH], WHITE POWDER OR PELLETS., White, odorless powder or colorless crystals. Calcium carbonate is soluble in concentrated mineral acids., White, odorless powder or colorless crystals. | |

| Record name | CALCIUM CARBONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25005 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carbonic acid calcium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | CALCIUM CARBONATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Calcium carbonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/544 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CALCIUM CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1193 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CALCIUM CARBONATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/220 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Calcium carbonate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0090.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

Decomposes (NIOSH, 2023), decomposes, Decomposes | |

| Record name | CALCIUM CARBONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25005 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CALCIUM CARBONATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/220 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Calcium carbonate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0090.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

0.001 % (NIOSH, 2023), Practically insoluble in water and in alcohol. Dissolves with effervescence in diluted acetic acid, in diluted hydrochloric acid and in diluted nitric acid, and the resulting solutions, after boiling, give positive tests for calcium., Solubility Product constant: 3.36X10-9 at 25 °C, ALKALI HYDROXIDE REDUCES ITS SOLUBILITY, INSOL IN ALCOHOL, SOLUBILITY IN H2O INCR BY AMMONIUM SALT & BY CO2, Practically insoluble in water; soluble in dilute acids, For more Solubility (Complete) data for CALCIUM CARBONATE (6 total), please visit the HSDB record page., Solubility in water, mg/l at 25 °C: 14 (very poor), 0.001% | |

| Record name | CALCIUM CARBONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25005 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CALCIUM CARBONATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | CALCIUM CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/927 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CALCIUM CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1193 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Calcium carbonate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0090.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

2.7 to 2.95 (NIOSH, 2023), Bulk density: 40-100 lb/cubic ft; screen analysis: usually 200 to 325 mesh, 2.8 g/cm³, 2.7-2.95 | |

| Record name | CALCIUM CARBONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25005 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CALCIUM CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/927 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CALCIUM CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1193 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CALCIUM CARBONATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/220 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Calcium carbonate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0090.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

0 mmHg (approx) (NIOSH, 2023), 0 mmHg (approx) | |

| Record name | CALCIUM CARBONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25005 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CALCIUM CARBONATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/220 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Calcium carbonate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0090.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

Major contaminants: magnesium carbonate and silica, Both natural ground and precipitated calcium carbonate can contain low levels of impurities that are regulated. The impurities depend on the source of material, processing, and the final grade. Impurities are typically trace metals and naturally occurring minerals. | |

| Record name | CALCIUM CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/927 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White hexagonal crystals or powder (Calcite); white orthrombic crystals or powder (Argonite); colorless hexagonal crystals (vaterite) | |

CAS No. |

471-34-1, 13397-26-7, 13701-58-1, 1317-65-3 | |

| Record name | CALCIUM CARBONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25005 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Calcium carbonate [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000471341 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcite (Ca(CO3)) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013397267 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vaterite (Ca(CO3)) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013701581 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium carbonate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06724 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Carbonic acid calcium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Calcium carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3036238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.765 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM CARBONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H0G9379FGK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CALCIUM CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/927 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CALCIUM CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1193 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CALCIUM CARBONATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/220 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Calcium carbonate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/EV922DE0.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

1517 to 2442 °F (Decomposes) (NIOSH, 2023), 1517-2442 °F (decomposes), 1517-2442 °F (Decomposes) | |

| Record name | CALCIUM CARBONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25005 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CALCIUM CARBONATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/220 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Calcium carbonate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0090.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Microbially Induced Calcium Carbonate Precipitation (MICP)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Microbially Induced Calcium Carbonate Precipitation (MICP) is a biogeochemical process where microorganisms facilitate the formation of calcium carbonate (CaCO₃). This phenomenon is driven by various metabolic activities that alter the local chemical environment, leading to the supersaturation and subsequent precipitation of carbonate minerals. The most extensively studied and efficient pathway is the hydrolysis of urea (B33335) by ureolytic bacteria. This guide provides a comprehensive technical overview of the core mechanisms of MICP, presents quantitative data on factors influencing its efficiency, details key experimental protocols for its study, and visualizes the critical pathways and workflows.

Core Biochemical Mechanisms of MICP

The foundation of MICP lies in the ability of microorganisms to create an alkaline environment and generate carbonate ions. Several metabolic pathways can achieve this, with ureolysis being the most prominent.

Ureolysis-Driven MICP

The most common and efficient mechanism for MICP is driven by the microbial enzyme urease, which catalyzes the hydrolysis of urea.[1] This process rapidly increases the pH and concentration of carbonate ions, creating ideal conditions for CaCO₃ precipitation.

The key reactions are as follows:

-

Urea Hydrolysis: One mole of urea is hydrolyzed by urease into one mole of ammonia (B1221849) and one mole of carbamic acid.[2]

-

CO(NH₂)₂ + H₂O → NH₂COOH + NH₃

-

-

Carbamic Acid Hydrolysis: Carbamic acid spontaneously hydrolyzes to form another mole of ammonia and carbonic acid.[1]

-

NH₂COOH + H₂O → NH₃ + H₂CO₃

-

-

Equilibrium Reactions and pH Increase: Carbonic acid and ammonia equilibrate in water, producing bicarbonate, carbonate, and ammonium (B1175870) ions. The production of ammonia leads to a significant increase in local pH.[2]

-

H₂CO₃ ↔ HCO₃⁻ + H⁺

-

2NH₃ + 2H₂O ↔ 2NH₄⁺ + 2OH⁻

-

-

Calcium Carbonate Precipitation: In the presence of a calcium source (e.g., calcium chloride), the increase in carbonate ions and pH causes the supersaturation and precipitation of calcium carbonate. The negatively charged bacterial cell wall serves as a nucleation site, attracting Ca²⁺ ions and initiating crystal formation.[3]

-

Ca²⁺ + CO₃²⁻ → CaCO₃ (s)

-

Other Metabolic Pathways

While ureolysis is the most studied, other microbial metabolic processes can also induce CaCO₃ precipitation, including:

-

Ammonification of Amino Acids: The breakdown of amino acids produces ammonia, increasing pH.[4]

-

Denitrification: Under anaerobic conditions, nitrate (B79036) reduction can lead to an increase in alkalinity.[2]

-

Sulfate (B86663) Reduction: The activity of sulfate-reducing bacteria can also increase pH and promote carbonate precipitation.[2]

-

Photosynthesis: Photosynthetic microorganisms like cyanobacteria consume CO₂, shifting the bicarbonate equilibrium and increasing pH, which favors CaCO₃ formation.[2][5]

The Role of the Bacterial Cell as a Nucleation Site

The bacterial cell surface plays a critical role in MICP by acting as a template for mineral precipitation. The cell wall is typically negatively charged due to functional groups like carboxyl and phosphate (B84403) groups.[3] These negative charges attract positive ions, primarily Ca²⁺, from the surrounding environment. This localized increase in Ca²⁺ concentration at the cell surface, combined with the metabolically generated carbonate ions and high pH, creates a supersaturated microenvironment where CaCO₃ crystals nucleate and grow.[3]

The Function of Extracellular Polymeric Substances (EPS)

Many bacteria secrete Extracellular Polymeric Substances (EPS), a complex mixture of polysaccharides, proteins, lipids, and nucleic acids. This EPS matrix forms a biofilm that surrounds the cells.[6] In MICP, EPS plays a dual role:

-

Ion Sequestration: EPS is rich in negatively charged functional groups that can bind Ca²⁺ ions, further concentrating them near the cell.

-

Nucleation Template: The EPS matrix itself can act as a nucleation site for CaCO₃ crystals, influencing their morphology and polymorphism.

Data Presentation: Factors Influencing MICP Efficiency

The efficiency of MICP is influenced by several biological and chemical factors. The following tables summarize quantitative data from various studies.

Table 1: Effect of Temperature on CaCO₃ Precipitation by Sporosarcina pasteurii

| Temperature (°C) | Relative CaCO₃ Precipitation (%)* | Unconfined Compressive Strength (UCS) of Treated Sand (kPa) | Reference |

|---|---|---|---|

| 10 | 137 | 223 | [7][8] |

| 15 | 128 | 185 | [7][8] |

| 20 | 115 | 150 | [7][8] |

| 25 | 108 | 120 | [7][8] |

| 30 | 100 | 95 | [7][8] |

| 40 | ~70-80 | - | [9] |

| 50 | ~30-40 | - | [9][10] |

Note: Relative precipitation is normalized to the value at 30°C from the cited study. Lower temperatures led to a higher final amount of precipitate due to longer retention of urease activity.[7][8]

Table 2: Effect of pH on CaCO₃ Precipitation Efficiency

| Initial pH of Cementation Medium | CaCO₃ Conversion Efficiency (%) | Bacterial Species | Reference |

|---|---|---|---|

| 3.0 | 10 | Sporosarcina pasteurii | [11] |

| 4.0 | ~95 | Sporosarcina pasteurii | [11] |

| 6.0 | ~98 | Sporosarcina pasteurii | [11] |

| 7.0 | ~100 | S. pasteurii & S. saprophyticus | [9][10] |

| 8.0 | ~98 | Sporosarcina pasteurii | [11] |

| 9.0 | ~95 | S. pasteurii & S. saprophyticus | [9][10] |

| 10.0 | ~85 | S. pasteurii & S. saprophyticus | [9][10] |

Note: Optimal precipitation occurs around neutral pH, but the ureolytic process can buffer acidic conditions, allowing for high efficiency across a broad range from pH 4 to 8.[11]

Table 3: Effect of Urea and Calcium Chloride Concentration on MICP

| Urea Conc. (mol/L) | CaCl₂ Conc. (mol/L) | CaCO₃ Production (Relative %) | Water Absorption Reduction in Aggregate (%) | Reference |

|---|---|---|---|---|

| 0.25 | 0.5 | - | 5.29 | [12] |

| 0.50 | 0.5 | 100 | 8.34 | [12] |

| 0.75 | 0.5 | - | 11.23 | [12] |

| 1.00 | 0.5 | - | 13.68 | [12] |

| 1.25 | 0.5 | Peak | 14.36 | [12] |

Note: Studies often use equimolar concentrations of urea and calcium, as it aligns with the reaction stoichiometry.[11] Increasing concentrations generally enhances precipitation, but excessively high concentrations can inhibit bacterial activity.

Table 4: Comparison of CaCO₃ Precipitation by Different Bacterial Strains

| Bacterial Strain | Relative CaCO₃ Precipitation (%) | Key Characteristics | Reference |

|---|---|---|---|

| Sporosarcina pasteurii | 100 | High urease activity, robust, most commonly used. | [13] |

| Bacillus subtilis | ~80-90 | Effective, reduces water adsorption in aggregates. | [13] |

| Bacillus sphaericus | High | Can tolerate pH up to 12. | [13][14] |

| Bacillus megaterium | Variable | Shows good precipitation rates, especially at lower temperatures with urea supplementation. | |

| Co-culture (S. pasteurii & B. sphaericus) | >100 | More robust to environmental changes, higher growth rates. | [6] |

Note: Precipitation efficiency is highly dependent on specific experimental conditions. This table provides a general comparison based on available literature.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study and characterization of MICP.

Cultivation of Sporosarcina pasteurii

This protocol is adapted for the cultivation of S. pasteurii (e.g., ATCC 11859), a commonly used strain in MICP research.

-

Media Preparation (NH₄-YE Medium):

-

Prepare two separate solutions. Solution A: 20 g/L yeast extract in 500 mL of 0.13 M Tris buffer (pH 9.0). Solution B: 10 g/L ammonium sulfate in 500 mL of 0.13 M Tris buffer (pH 9.0).

-

Autoclave both solutions separately at 121°C for 20 minutes.

-

After cooling to room temperature, combine the two solutions under sterile conditions to obtain the final medium.

-

-

Inoculation and Cultivation:

-

Inoculate the sterile NH₄-YE medium with 1% (v/v) of an overnight pre-culture of S. pasteurii.

-

Incubate the culture at 30°C with shaking (e.g., 120 rpm).

-

Monitor bacterial growth by measuring the optical density at 600 nm (OD₆₀₀). The optimal time for harvesting or use in experiments is typically during the late logarithmic growth phase.[5]

-

Urease Activity Assay (Colorimetric Method)

This protocol determines urease activity by measuring the amount of ammonia produced from urea hydrolysis.

-

Reagent Preparation:

-

Urea Solution (e.g., 40 mM): Dissolve 0.24 g of urea in 100 mL of sodium acetate (B1210297) buffer (50 mM, pH 5.0).

-

Phenol-hypochlorite Reagents (for ammonia detection):

-

Reagent A (Phenol-nitroprusside): Dissolve 17 g sodium salicylate (B1505791) and 120 mg sodium nitroprusside in 100 mL DI water.

-

Reagent B (Alkaline hypochlorite): Dissolve 0.1 g sodium dichloroisocyanurate in 100 mL of 0.3 M NaOH solution.

-

-

Ammonium Standard: Prepare a standard curve using serial dilutions of a known concentration of ammonium chloride (e.g., 22.3 to 714 nmol/mL).

-

-

Assay Procedure:

-

Prepare bacterial samples (e.g., whole cells or cell lysate) suspended in a suitable buffer.

-

In a microcentrifuge tube, mix 750 µL of the bacterial suspension with 750 µL of the urea solution. For a control, replace the urea solution with buffer.

-

Incubate the tubes at room temperature (or a specific temperature like 37°C) with shaking for a defined period (e.g., 2-18 hours, depending on expected activity).

-

Stop the reaction and pellet the cells by centrifugation (e.g., 10,000 rpm for 1 min).

-

Transfer 0.5 mL of the supernatant to a new tube.

-

Add 2.5 mL of Reagent A and 1.0 mL of Reagent B. Mix well.

-

Let the color develop at room temperature for 30 minutes.

-

Measure the absorbance at 690 nm using a spectrophotometer.

-

-

Calculation:

-

Calculate the concentration of ammonia produced using the standard curve.

-

Express urease activity in units such as µmol of ammonia produced per minute per mL of culture (or per mg of protein).

-

Quantification of Precipitated Calcium Carbonate (Acid Titration Method)

This method quantifies the amount of CaCO₃ in a treated soil or sand sample by measuring the amount of acid consumed to dissolve it.

-

Sample Preparation:

-

Take a known weight (e.g., 1-10 g) of the dried, MICP-treated soil sample.

-

Grind the sample to a fine powder to ensure complete reaction.

-

-

Procedure:

-

Place the weighed sample into a 250 mL Erlenmeyer flask.

-

Add a known volume of standardized hydrochloric acid (e.g., 20 mL of 1 N HCl). The amount of acid must be in excess of what is needed to dissolve all the carbonate.

-

Gently boil the mixture for 5 minutes to ensure all CaCO₃ reacts and to drive off the dissolved CO₂.

-

Cool the solution to room temperature and add a few drops of a pH indicator (e.g., phenolphthalein).

-

Back-titrate the excess HCl with a standardized solution of sodium hydroxide (e.g., 1 N NaOH) until the endpoint is reached (a color change).

-

Perform a blank titration using the same volume of HCl without a soil sample.

-

-

Calculation:

-

Calculate the moles of HCl consumed by the CaCO₃.

-

Based on the stoichiometry (CaCO₃ + 2HCl → CaCl₂ + H₂O + CO₂), calculate the moles and then the mass of CaCO₃ in the sample.

-

Express the result as a percentage of CaCO₃ by weight of the original sample.

-

Sample Preparation for SEM and XRD Analysis

4.4.1 Scanning Electron Microscopy (SEM) Protocol

This protocol is for visualizing the morphology of CaCO₃ crystals and their interaction with bacterial cells and the substrate (e.g., sand grains).

-

Fixation: To preserve the biological structures, immerse the sample in a fixative solution (e.g., 2.5% glutaraldehyde (B144438) in 0.1 M phosphate buffer) for at least 1-2 hours.[2][4]

-

Rinsing: Rinse the sample several times with the same buffer used for the fixative to remove any residual glutaraldehyde.[2]

-

Dehydration: Dehydrate the sample through a graded series of ethanol (e.g., 30%, 50%, 70%, 90%, and 100% ethanol), incubating for 10-15 minutes at each concentration. Repeat the 100% ethanol step three times.

-

Drying: To prevent structural collapse due to surface tension, dry the sample using a critical point dryer or a chemical drying agent like hexamethyldisilazane (B44280) (HMDS).[5]

-

Mounting: Securely attach the dried sample to an aluminum SEM stub using carbon adhesive tape or silver paint.[5]

-

Coating: Sputter-coat the sample with a thin layer of a conductive metal (e.g., gold-palladium alloy) to prevent charging under the electron beam. The sample is now ready for imaging in the SEM.

4.4.2 X-ray Diffraction (XRD) Protocol

This protocol is for identifying the mineral phases (e.g., calcite, vaterite, aragonite) of the precipitated CaCO₃.

-

Drying: Dry the MICP-treated sample thoroughly in an oven (e.g., at 60-105°C) or by freeze-drying to remove all moisture.

-

Grinding: Grind the dried sample into a very fine, homogenous powder (typically to pass through a 200-mesh sieve, <75 µm) using an agate mortar and pestle or a mechanical grinder. This ensures random orientation of the crystals for accurate diffraction patterns.[11]

-

Mounting: Pack the fine powder into a sample holder, ensuring a flat and smooth surface that is level with the holder's top. Gently press the powder with a glass slide to achieve a dense pack.[11]

-

Analysis: Place the sample holder in the X-ray diffractometer and analyze using appropriate settings (e.g., Cu Kα radiation, scan range of 10-90° 2θ). The resulting diffraction pattern can be compared to standard databases (e.g., JCPDS) to identify the crystalline phases present.

Conclusion

Microbially Induced Calcium Carbonate Precipitation is a complex process governed by microbial metabolism, surface chemistry, and environmental conditions. The ureolysis pathway, driven by bacteria such as Sporosarcina pasteurii, offers a highly efficient route for inducing rapid and substantial CaCO₃ precipitation. The bacterial cell surface and its associated EPS are crucial for providing nucleation sites that localize and initiate crystal formation. The efficiency of MICP can be optimized by controlling key parameters such as temperature, pH, and the concentration of reactants. The experimental protocols detailed herein provide a robust framework for the cultivation of ureolytic bacteria, quantification of their metabolic activity and mineral output, and the detailed characterization of the resulting biominerals. This guide serves as a foundational resource for researchers seeking to understand, utilize, and innovate upon the mechanisms of MICP.

References

- 1. SEM Imaging of Bacteria or Cells after CPD | Facility for Electron Microscopy Research - McGill University [mcgill.ca]

- 2. Structure-preserving fixation allows Scanning Electron Microscopy to reveal biofilm microstructure and interactions with immune cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 4. researchgate.net [researchgate.net]

- 5. worldagroforestry.org [worldagroforestry.org]

- 6. Sampling, Mixing, and Grinding Techniques in the Preparation of Samples for Quantitative Analysis by X-Ray Diffraction and Spectrographic Methods*1 [opg.optica.org]

- 7. xrdukm.wixsite.com [xrdukm.wixsite.com]

- 8. journal-msugensan.org [journal-msugensan.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. web.natur.cuni.cz [web.natur.cuni.cz]

- 12. pixl8-cloud-rms.s3.eu-west-2.amazonaws.com [pixl8-cloud-rms.s3.eu-west-2.amazonaws.com]

- 13. vpi2004.com [vpi2004.com]

- 14. tsutsuki.net [tsutsuki.net]

The Physicochemical Properties of Calcium Carbonate Polymorphs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium carbonate (CaCO₃) is a ubiquitous biomineral, crucial in pharmaceuticals as an excipient and active ingredient. Its existence in multiple crystalline forms, or polymorphs—primarily calcite, aragonite, and vaterite—gives rise to a fascinating study in solid-state chemistry. Each polymorph exhibits distinct physicochemical properties that significantly influence its behavior in both natural and engineered systems. Understanding these differences is paramount for controlling product performance, stability, and bioavailability in drug development. This guide provides an in-depth analysis of the core physicochemical properties of calcite, aragonite, and vaterite, complete with quantitative data, detailed experimental protocols, and visual representations of their interrelationships.

Introduction to Calcium Carbonate Polymorphism

Calcium carbonate crystallizes in three main anhydrous polymorphs: calcite, aragonite, and vaterite. A monohydrate and a hexahydrate also exist. Calcite is the most thermodynamically stable form under ambient conditions, while aragonite is metastable and vaterite is the least stable. This inherent instability hierarchy dictates their transformation pathways and relative abundances in nature. Their formation and interconversion are influenced by factors such as temperature, pressure, supersaturation, and the presence of additives or impurities.

Comparative Physicochemical Properties

The distinct crystal structures of the three main polymorphs of calcium carbonate directly influence their physical and chemical properties. These differences are critical for applications ranging from industrial processes to pharmaceutical formulations.

Table 1: Quantitative Physicochemical Data of Calcium Carbonate Polymorphs

| Property | Calcite | Aragonite | Vaterite |

| Crystal System | Trigonal | Orthorhombic | Hexagonal |

| Space Group | R-3c | Pmcn | P6₃/mmc |

| Density (g/cm³) | 2.71 | 2.93 | 2.54 |

| Mohs Hardness | 3 | 3.5-4 | 4-5 |

| Solubility (mol/L in water at 25°C) | ~7.1 x 10⁻⁵ | ~8.7 x 10⁻⁵ | ~1.1 x 10⁻⁴ |

| Refractive Indices | 1.486, 1.658 | 1.530, 1.681, 1.685 | 1.550, 1.650 |

| Thermal Stability | Stable up to ~840°C | Converts to calcite >400°C | Converts to calcite >350°C |

Experimental Characterization Protocols

The identification and characterization of calcium carbonate polymorphs rely on a suite of analytical techniques. The following are standard methodologies employed in their study.

X-Ray Diffraction (XRD)

-

Objective: To identify the crystal structure and differentiate between polymorphs.

-

Methodology:

-

A powdered sample of calcium carbonate is prepared and mounted on a sample holder.

-

The sample is irradiated with monochromatic X-rays (commonly Cu Kα radiation).

-

The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

The resulting diffraction pattern, with characteristic peaks at specific 2θ values, is compared to standard diffraction patterns from databases (e.g., JCPDS) for calcite, aragonite, and vaterite to identify the polymorph(s) present.

-

Fourier-Transform Infrared Spectroscopy (FTIR)

-

Objective: To identify the vibrational modes of the carbonate ion, which are unique to each polymorph.

-

Methodology:

-

A small amount of the sample is mixed with potassium bromide (KBr) and pressed into a pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

-

The sample is exposed to infrared radiation over a specific wavenumber range (typically 4000-400 cm⁻¹).

-

The absorption of infrared radiation by the sample is measured.

-

The resulting spectrum shows characteristic absorption bands corresponding to the vibrational modes of the C-O bonds in the carbonate group. The positions and splitting of these bands are distinct for each polymorph.

-

Scanning Electron Microscopy (SEM)

-

Objective: To visualize the morphology and particle size of the calcium carbonate crystals.

-

Methodology:

-

The sample is mounted on an SEM stub using conductive adhesive.

-

A thin layer of a conductive material (e.g., gold or carbon) is sputtered onto the sample to prevent charging.

-

A focused beam of electrons is scanned across the sample surface.

-

Secondary electrons, backscattered electrons, and characteristic X-rays emitted from the sample are detected to generate images and elemental information.

-

The resulting micrographs reveal the distinct crystal habits: rhombohedral for calcite, acicular or needle-like for aragonite, and spherical or lenticular for vaterite.

-

Thermogravimetric Analysis (TGA)

-

Objective: To determine the thermal stability and decomposition profile of the polymorphs.

-

Methodology:

-

A pre-weighed sample is placed in a crucible within the TGA instrument.

-

The sample is heated at a controlled rate in a controlled atmosphere (e.g., nitrogen or air).

-

The mass of the sample is continuously monitored as a function of temperature.

-

The resulting TGA curve shows the temperature at which decomposition (loss of CO₂) occurs, providing information on the thermal stability of each polymorph.

-

Polymorphic Transformation and Stability

The interconversion of calcium carbonate polymorphs is a critical aspect of their chemistry. The Ostwald Rule of Stages often governs their crystallization, where the least stable form (vaterite) nucleates first, followed by its transformation to the more stable aragonite, and finally to the most stable calcite.

Caption: Polymorphic transformation pathway of calcium carbonate.

This transformation is often mediated by dissolution and recrystallization processes, particularly in aqueous environments. The kinetics of these transformations are highly dependent on environmental factors.

Experimental Workflow for Polymorph Identification

A typical workflow for the comprehensive identification and characterization of a calcium carbonate sample involves a multi-technique approach to ensure unambiguous results.

Caption: Workflow for calcium carbonate polymorph identification.

Conclusion

The polymorphic nature of calcium carbonate presents both challenges and opportunities in drug development and materials science. A thorough understanding of the distinct physicochemical properties of calcite, aragonite, and vaterite is essential for controlling their synthesis, stability, and performance. The application of a combination of analytical techniques, as outlined in this guide, is crucial for the accurate characterization and selection of the appropriate polymorph for a given application. Future research will likely focus on the stabilization of the metastable forms, particularly vaterite, for novel applications in drug delivery and bone regeneration, leveraging their unique properties of higher solubility and surface area.

role of organic matter in biogenic calcium carbonate stability

An In-depth Technical Guide on the Core Role of Organic Matter in Biogenic Calcium Carbonate Stability

Introduction

Biogenic calcium carbonate (CaCO₃) is a cornerstone of numerous biological structures, from the intricate skeletons of marine organisms to the protective shells of mollusks. Unlike their geologically formed counterparts, these biominerals exhibit remarkable control over their polymorphism (the ability to exist in different crystal structures such as calcite, aragonite, and vaterite), morphology, and mechanical properties.[1][2] This control is orchestrated by a complex suite of organic macromolecules—primarily proteins and polysaccharides—that constitute the organic matrix.[2][3] This technical guide delves into the pivotal role of this organic matter in dictating the stability of CaCO₃ polymorphs, with a focus on the underlying molecular mechanisms, quantitative data from key studies, and the experimental protocols used to elucidate these interactions.

The Organic Matrix: Key Molecular Players

The stability and polymorph selection of biogenic CaCO₃ are not random occurrences but are meticulously directed by the organic matrix in which the mineral forms.[2] This matrix is a complex hydrogel composed of various macromolecules.

Proteins: The Master Regulators

Proteins are central to the biomineralization process, influencing everything from ion concentration to crystal nucleation and growth.[4]

-

Acidic Proteins: A prominent feature of many CaCO₃-associated matrices is the presence of unusually acidic proteins, which are rich in aspartic acid (Asp) and glutamic acid (Glu).[2][4] These negatively charged residues are thought to bind Ca²⁺ ions, thereby concentrating them at the mineralization site and influencing the nucleation process.[5] Studies have shown that acidic proteins can stabilize amorphous calcium carbonate (ACC), a transient precursor phase, and inhibit crystal growth when free in solution.[4][6][7]

-

Phosphoproteins: Post-translational modifications, particularly phosphorylation, are emerging as a critical factor in polymorph selection.[1] For instance, the native phosphorylation of the Starmaker-like protein isolated from fish otoliths was found to be a crucial determinant for selecting the vaterite polymorph over others.[1] This highlights that not just the protein sequence but also its modification state is key to its function.

-

Conformationally Constrained Proteins: The three-dimensional structure of the protein provides a level of specificity that is absent in short, flexible peptides.[8] Engineered proteins, such as Affimers, demonstrate that a constrained conformation, especially when combined with co-factors like magnesium ions, can selectively direct the formation of either calcite or aragonite.[8] Similarly, de novo designed helical repeat proteins with regularly spaced carboxylate arrays can act as templates to nucleate specific faces of nano-calcite.[9][10]

Polysaccharides: The Structural Scaffolds

Polysaccharides often form the architectural framework upon which mineralization occurs and also actively participate in polymorph stabilization.

-

Chitin (B13524): As the second most abundant polysaccharide in nature, chitin is a fundamental structural component in the exoskeletons of arthropods and the shells of mollusks.[11] It often forms a composite material with proteins and calcium carbonate, resulting in a material that is much stronger and tougher than any of the individual components.[11] Chitin can act as a template, guiding the oriented nucleation of CaCO₃ crystals.[3][12] The chitin-rich organic matrix from coralline algae, for example, was shown to be essential for the formation of Mg-calcite.[3][13]

-

Other Polysaccharides: Various other polysaccharides, such as gum arabic and dextrans, have been shown to influence CaCO₃ crystallization. Gum arabic, a high-molecular-weight polysaccharide, is effective in promoting the formation and stabilization of the metastable vaterite polymorph.[14] The effect of polysaccharides can be complex; for instance, while starch promotes vaterite formation, non-ionic dextran (B179266) was found to inhibit vaterite nucleation, leading to calcite.[15][16] The charge density and structure of the polysaccharide are key factors, influencing the kinetics of nucleation by mediating interfacial energies.[17]

Mechanisms of Stabilization and Polymorph Control

Organic matter employs several interconnected strategies to stabilize metastable phases of CaCO₃ and direct the formation of specific crystalline polymorphs.

-

Stabilization of Amorphous Calcium Carbonate (ACC): ACC is often the initial phase precipitated in biomineralization.[6] It is highly metastable and readily crystallizes.[18] Organic matter, particularly acidic proteins and certain polysaccharides, can stabilize ACC by inhibiting its dehydration and subsequent transformation into crystalline forms.[6][19] For example, the protein SM50, found in sea urchin spicules, was shown to stabilize hydrated ACC (in vitro).[6] Biogenic ACC induced by Bacillus subtilis can contain up to 39.67 wt% organic matter, contributing to its remarkable stability for over a year, even when heated to 200°C.[20][21]

-

Polymorph Selection: The final crystalline form of CaCO₃ is determined by a delicate interplay between the organic matrix and the local chemical environment. Organic molecules can selectively bind to the surfaces of nascent crystals, inhibiting growth on certain faces and promoting it on others, thereby dictating the final polymorph.[7] The presence of magnesium ions often acts synergistically with proteins to favor aragonite formation.[8][22] In the absence of such specific interactions, calcite, the most thermodynamically stable polymorph, is typically formed.[22]

-

Inhibition vs. Templating: Acidic macromolecules can play a dual role. When they are free in solution, they tend to inhibit crystal growth.[4] However, when adsorbed onto a solid, insoluble substrate like chitin, they can act as nucleating templates, promoting crystallization with a specific orientation.[4][7]

The logical relationship between the organic matrix and the resulting CaCO₃ polymorph is visualized below.

References

- 1. Calcium carbonate polymorph selection in fish otoliths: A key role of phosphorylation of Starmaker-like protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Unusually acidic proteins in biomineralization - FED [univ-reunion.hal.science]

- 3. The role of chitin-rich skeletal organic matrix on the crystallization of calcium carbonate in the crustose coralline alga Leptophytum foecundum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Phase transitions in biogenic amorphous calcium carbonate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. eps.mcgill.ca [eps.mcgill.ca]

- 8. Phage display identifies Affimer proteins that direct calcium carbonate polymorph formation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. Directing polymorph specific calcium carbonate formation with de novo protein templates (Journal Article) | OSTI.GOV [osti.gov]

- 11. Chitin - Wikipedia [en.wikipedia.org]

- 12. Chitin-silk fibroin interactions: relevance to calcium carbonate formation in invertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Formation and Stabilization of Vaterite Calcium Carbonate by Using Natural Polysaccharide [file.scirp.org]

- 15. researchgate.net [researchgate.net]

- 16. bib.irb.hr:8443 [bib.irb.hr:8443]

- 17. Polysaccharide chemistry regulates kinetics of calcite nucleation through competition of interfacial energies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Transformation and crystallization energetics of synthetic and biogenic amorphous calcium carbonate - PMC [pmc.ncbi.nlm.nih.gov]

- 19. escholarship.org [escholarship.org]

- 20. Bio-mineralisation, characterization, and stability of calcium carbonate containing organic matter - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Bio-mineralisation, characterization, and stability of calcium carbonate containing organic matter - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 22. Calcium carbonate - Wikipedia [en.wikipedia.org]

Unveiling the Trinity of Calcium Carbonate: A Technical Guide to the Structural Differences Between Calcite, Aragonite, and Vaterite

For Researchers, Scientists, and Drug Development Professionals

Calcium carbonate (CaCO₃), a compound fundamental to both geological and biological systems, manifests in three primary anhydrous crystalline polymorphs: calcite, aragonite, and vaterite. While chemically identical, these polymorphs exhibit distinct crystal structures that dictate their physical and chemical properties, influencing their stability, solubility, and interactions within various systems. This technical guide provides an in-depth exploration of the core structural differences between these three polymorphs, offering valuable insights for researchers in materials science, geology, and biomineralization, as well as for professionals in the pharmaceutical industry exploring calcium carbonate as an excipient or active ingredient.

Crystallographic and Physical Properties: A Comparative Analysis

The fundamental distinctions between calcite, aragonite, and vaterite lie in their crystal structures. These differences in atomic arrangement give rise to variations in their physical properties, such as density and hardness. A summary of these key quantitative parameters is presented in Table 1.

| Property | Calcite | Aragonite | Vaterite |

| Crystal System | Trigonal[1][2] | Orthorhombic[2][3] | Hexagonal (major structure)[2] |

| Space Group | R3c[1][2] | Pmcn[2] | P6₃/mmc (major structure)[2] |

| Lattice Parameters (Å) | a = 4.9896, c = 17.0610[1] | a = 4.9598, b = 7.9641, c = 5.7379[3] | a = 4.13, c = 8.48 (approx.)[4] |

| Density (g/cm³) | 2.71[1][5] | 2.94[3] | ~2.5-2.7 |

| Mohs Hardness | 3[1][5] | 3.5 - 4[3] | Variable, generally lower than calcite and aragonite |

| Ca²⁺ Coordination No. | 6[2] | 9[2] | Not fully determined, complex[6] |

| Thermodynamic Stability | Most stable[1] | Metastable[3] | Least stable[2] |

Calcite, the most stable polymorph under ambient conditions, possesses a trigonal crystal system. In contrast, aragonite crystallizes in an orthorhombic system.[2][3] Vaterite's structure is the most complex and least understood, with its major crystalline form being hexagonal; however, it is often composed of multiple coexisting crystallographic structures.[2] This structural variability contributes to its lower stability compared to calcite and aragonite.

The coordination number of the calcium ion also differs significantly between the polymorphs. In calcite, each calcium ion is coordinated to six oxygen atoms from the carbonate groups.[2] In the more compact structure of aragonite, the calcium ion is coordinated to nine oxygen atoms.[2] The intricate and often disordered structure of vaterite makes a definitive coordination number difficult to assign.[6]

Polymorphic Transformation Pathways

The three polymorphs of calcium carbonate are interconvertible, with the transformation pathways governed by thermodynamics and kinetics. The relative stability of the polymorphs follows the order: Calcite > Aragonite > Vaterite. This hierarchy dictates the direction of spontaneous transformation, often adhering to Ostwald's rule of stages, which posits that a system proceeds from a less stable state to a more stable one through a series of intermediate, metastable states.

Amorphous calcium carbonate (ACC), a hydrated and non-crystalline precursor, often plays a crucial role in the formation of the crystalline polymorphs. Under many conditions, ACC rapidly crystallizes into the least stable polymorph, vaterite, which then transforms into the more stable calcite in aqueous environments. Aragonite can also form from ACC, particularly in the presence of certain ions like magnesium, which inhibit the formation of calcite.[3] Over geological timescales or with thermal treatment, aragonite will eventually transform into the most stable calcite.

Experimental Protocols for Polymorph Characterization

The identification and characterization of calcite, aragonite, and vaterite are crucial for research and quality control. Several analytical techniques are commonly employed for this purpose.

X-Ray Diffraction (XRD)

Objective: To identify the crystalline phases and determine the lattice parameters of the calcium carbonate polymorphs.

Methodology:

-

Sample Preparation: The calcium carbonate sample is finely ground to a homogenous powder to ensure random orientation of the crystallites. The powder is then mounted onto a sample holder.

-

Instrumentation: A powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å) is typically used.

-

Data Collection: The sample is scanned over a 2θ range, typically from 20° to 60°, with a step size of 0.02° and a dwell time of 1-2 seconds per step.

-

Data Analysis: The resulting diffraction pattern is analyzed by comparing the peak positions (2θ values) and intensities to standard diffraction patterns for calcite (JCPDS No. 05-0586), aragonite (JCPDS No. 41-1475), and vaterite (JCPDS No. 33-0268). Rietveld refinement can be used for quantitative phase analysis and to determine precise lattice parameters.

Scanning Electron Microscopy (SEM)

Objective: To observe the morphology and particle size of the calcium carbonate polymorphs.

Methodology:

-

Sample Preparation: A small amount of the calcium carbonate powder is dispersed on a carbon adhesive tab mounted on an aluminum stub. The sample is then sputter-coated with a thin layer of a conductive material, such as gold or palladium, to prevent charging under the electron beam.

-

Instrumentation: A scanning electron microscope is used for imaging.

-

Imaging: The sample is imaged at various magnifications using an accelerating voltage of 5-15 kV. The secondary electron detector is used to obtain topographical information.

-

Analysis: The resulting micrographs are analyzed to identify the characteristic morphologies of each polymorph: rhombohedral or cubic for calcite, acicular or needle-like for aragonite, and spherical or lenticular for vaterite.

Raman Spectroscopy

Objective: To differentiate between the polymorphs based on their vibrational modes.

Methodology:

-

Sample Preparation: A small amount of the calcium carbonate powder is placed on a microscope slide. No further preparation is typically required.

-

Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm) and a confocal microscope is used.

-

Data Collection: The laser is focused on the sample, and the scattered light is collected and analyzed. The spectrum is typically collected over a Raman shift range of 100-1200 cm⁻¹.

-

Data Analysis: The Raman spectra are analyzed for the characteristic peaks of each polymorph. Key distinguishing peaks include:

-

Calcite: A sharp, intense peak around 1085 cm⁻¹ and a peak at 712 cm⁻¹.

-

Aragonite: A peak around 1085 cm⁻¹ and a doublet at approximately 701 and 706 cm⁻¹.

-

Vaterite: A broader peak around 1085 cm⁻¹ and a characteristic peak around 745 cm⁻¹.

-

Crystal Structure Visualization

The distinct spatial arrangements of atoms in calcite, aragonite, and vaterite are the root of their differing properties. The following diagrams illustrate their fundamental crystal systems.

This guide has provided a comprehensive overview of the structural differences between calcite, aragonite, and vaterite, offering a foundation for further research and application. Understanding these distinctions is paramount for controlling the synthesis, stability, and functionality of calcium carbonate in various scientific and industrial contexts.

References

- 1. Calcite - Wikipedia [en.wikipedia.org]

- 2. Calcium carbonate - Wikipedia [en.wikipedia.org]

- 3. Aragonite - Wikipedia [en.wikipedia.org]

- 4. Differentiation of Calcium Carbonate Polymorphs by Surface Analysis Techniques – An XPS and TOF-SIMS study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. assignmentpoint.com [assignmentpoint.com]

- 6. researchgate.net [researchgate.net]

A Technical Guide to the Thermodynamic Stability of Anhydrous Calcium Carbonate Polymorphs

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles governing the thermodynamic stability of the three anhydrous polymorphs of calcium carbonate: calcite, aragonite, and vaterite. Understanding the subtle yet critical differences in their stability is paramount for researchers in fields ranging from materials science and geology to pharmaceuticals, where calcium carbonate is often used as an excipient. This document provides a comprehensive overview of their thermodynamic properties, the experimental methods used to determine them, and the transformation pathways between these crystalline forms.

Thermodynamic Stability of Calcium Carbonate Polymorphs

At ambient temperature and pressure, the thermodynamic stability of anhydrous calcium carbonate polymorphs follows the order: Calcite > Aragonite > Vaterite.[1] Calcite is the most stable and least soluble form, while vaterite is the most kinetically favored yet least thermodynamically stable polymorph.[1] Aragonite possesses intermediate stability and solubility.